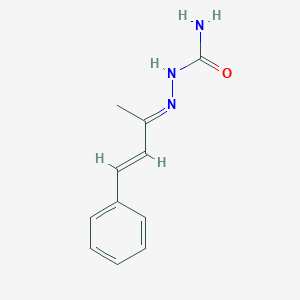
Benzylideneacetone semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylideneacetone semicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306891. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Benzylideneacetone Semicarbazone
The synthesis of this compound typically involves the reaction of benzylideneacetone with semicarbazide in an acidic or basic medium. The general reaction can be summarized as follows:
This reaction is usually conducted under reflux conditions to enhance yield and purity. The resulting semicarbazone can be purified through recrystallization or chromatography.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects .
- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer therapy .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cells :
-
Antioxidant Activity Evaluation :
- The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results demonstrated a strong ability to neutralize free radicals, indicating its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
属性
CAS 编号 |
1722-63-0 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChI 键 |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
手性 SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Key on ui other cas no. |
5468-31-5 |
Pictograms |
Irritant |
同义词 |
(4-phenylbut-3-en-2-ylideneamino)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















